![molecular formula C17H17N9O B2506741 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide CAS No. 2034310-91-1](/img/structure/B2506741.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N9O and its molecular weight is 363.385. The purity is usually 95%.
The exact mass of the compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- c-Met Inhibition : The compound has shown promise as a potential c-Met kinase inhibitor. c-Met plays a crucial role in cell signaling pathways related to cancer progression, making it an attractive target for drug development .
- GABAA Modulation : Researchers have explored its activity as a modulator of GABAA receptors, which are involved in neurotransmission. Understanding its effects on these receptors could lead to novel therapies for neurological disorders .
- Metal-Free Reduction of Quinones : The compound has been studied as a concept proof for the reduction of quinones, essential electron carriers in biological and industrial processes. Additionally, it provides evidence for the formation of double (triazole) carbonate adducts, serving as catalytic intermediates and carbenes storage .
- Efficient Triazole Ring Construction : A metal-free, continuous, one-pot synthesis method has been developed for constructing the triazole ring in this compound under flow conditions. This atom-economical and environmentally benign process offers an efficient route to its synthesis .
- Coordination Polymers : The compound’s ligand, 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine, has been incorporated into coordination polymers with Co, Zn, and Cd. These polymers exhibit interesting fluorescence properties and structural features, making them relevant for materials science and sensor applications .
- Fluorescent Probes : Due to its unique structure, the compound has been explored as a fluorescent probe for cellular imaging. Its fluorescence properties make it useful for tracking specific cellular processes and interactions .
- Structural Units in Polymers : Researchers have investigated incorporating the compound into polymer structures. Its triazole-fused pyridazine moiety can serve as a building block for designing functional polymers with tailored properties .
Medicinal Chemistry Applications
Organic Synthesis and Catalysis
Green Chemistry and Sustainable Synthesis
Coordination Polymers and Fluorescence Properties
Biological Probes and Imaging Agents
Polymer Chemistry
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9O/c27-17(10-25-14-4-2-1-3-13(14)20-23-25)19-12-7-8-24(9-12)16-6-5-15-21-18-11-26(15)22-16/h1-6,11-12H,7-10H2,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUYGAMLPHQIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C3=CC=CC=C3N=N2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.